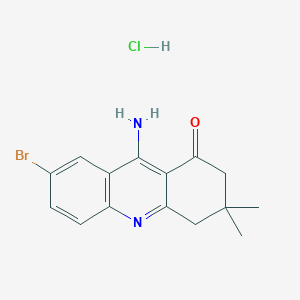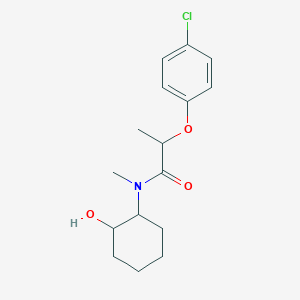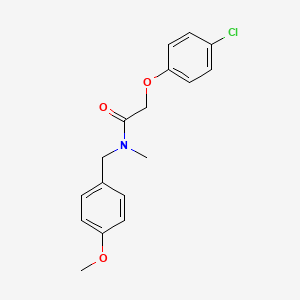
9-amino-7-bromo-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-amino-7-bromo-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride, also known as BRD0705, is a small molecule that has been studied in scientific research for its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in preclinical studies.
作用机制
The mechanism of action of 9-amino-7-bromo-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In oncology, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. In neurology, this compound has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. In infectious diseases, this compound has been shown to inhibit the activity of viral proteases, which are essential for viral replication.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. In oncology, this compound has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. In neurology, this compound has been shown to reduce oxidative stress and inflammation in animal models of neurodegenerative diseases. In infectious diseases, this compound has been shown to inhibit viral replication and reduce viral load in infected cells.
实验室实验的优点和局限性
One advantage of using 9-amino-7-bromo-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Another advantage is its versatility, as it has been shown to have potential therapeutic applications in several fields. One limitation is the lack of clinical data, as this compound has not yet been tested in human trials. Another limitation is the potential for off-target effects, which may limit its therapeutic potential.
未来方向
There are several future directions for the study of 9-amino-7-bromo-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride. In oncology, future studies could focus on the development of combination therapies using this compound and other anticancer agents. In neurology, future studies could focus on the development of this compound derivatives with improved neuroprotective effects. In infectious diseases, future studies could focus on the development of this compound analogs with increased potency and selectivity. Overall, the study of this compound has the potential to lead to the development of novel therapeutics for several diseases.
合成方法
The synthesis of 9-amino-7-bromo-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride involves several steps, including the reaction of 3,4-dihydro-1(2H)-acridinone with bromine and subsequent reaction with ammonia. The final product is obtained by reacting the intermediate compound with hydrochloric acid. The synthesis of this compound has been optimized to improve yields and purity, making it a viable option for scientific research.
科学研究应用
9-amino-7-bromo-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride has been studied for its potential therapeutic applications in several fields, including oncology, neurology, and infectious diseases. In oncology, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neurology, this compound has been studied for its potential neuroprotective effects and has shown promising results in animal models of neurodegenerative diseases. In infectious diseases, this compound has been shown to have antiviral activity against several viruses, including Zika and dengue viruses.
属性
IUPAC Name |
9-amino-7-bromo-3,3-dimethyl-2,4-dihydroacridin-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O.ClH/c1-15(2)6-11-13(12(19)7-15)14(17)9-5-8(16)3-4-10(9)18-11;/h3-5H,6-7H2,1-2H3,(H2,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRYVCDBUTRGPQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=NC3=C(C=C(C=C3)Br)C(=C2C(=O)C1)N)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl N-[(benzyloxy)carbonyl]methioninate](/img/structure/B5418063.png)
![8-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5418076.png)
![2-ethyl-4-{1-[2-(2-fluorophenoxy)ethyl]-1H-imidazol-2-yl}pyrimidine](/img/structure/B5418078.png)
![4-benzyl-3-ethyl-1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,4-diazepan-5-one](/img/structure/B5418079.png)
![2-[4-(1-naphthylmethyl)-1-piperazinyl]acetamide](/img/structure/B5418082.png)


![1-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5418107.png)
![N'-cyclohexyl-N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5418113.png)
![N-{[1-(hydroxymethyl)cyclopropyl]methyl}-N-methyl-5-{[2-(methylthio)phenoxy]methyl}isoxazole-3-carboxamide](/img/structure/B5418116.png)

![3-(methyl{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}amino)propan-1-ol](/img/structure/B5418128.png)
![N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}-3-phenylpropanamide](/img/structure/B5418129.png)
![6-[2-(3-nitrophenyl)vinyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5418134.png)